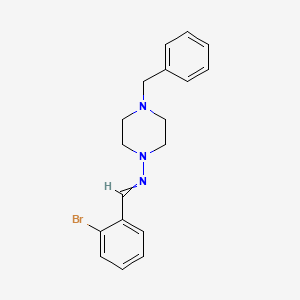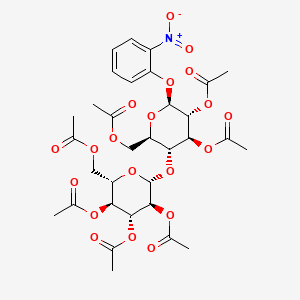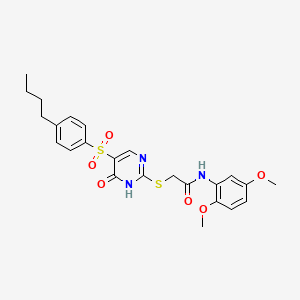
N-(4-benzylpiperazin-1-yl)-1-(2-bromophenyl)methanimine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-benzylpiperazin-1-yl)-1-(2-bromophenyl)methanimine is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound consists of a piperazine ring substituted with a benzyl group and a methanimine group attached to a bromophenyl moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-benzylpiperazin-1-yl)-1-(2-bromophenyl)methanimine typically involves the reaction of 4-benzylpiperazine with 2-bromobenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the formation of the imine bond.
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-benzylpiperazin-1-yl)-1-(2-bromophenyl)methanimine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of N-(4-benzylpiperazin-1-yl)-1-(2-bromophenyl)methanone.
Reduction: Formation of N-(4-benzylpiperazin-1-yl)-1-(2-bromophenyl)methanamine.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which N-(4-benzylpiperazin-1-yl)-1-(2-bromophenyl)methanimine exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets involved may vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-benzylpiperazin-1-yl)-1-phenylmethanimine: Lacks the bromine atom, which may result in different reactivity and biological activity.
N-(4-benzylpiperazin-1-yl)-1-(2-chlorophenyl)methanimine: Contains a chlorine atom instead of bromine, potentially altering its chemical properties and applications.
Uniqueness
N-(4-benzylpiperazin-1-yl)-1-(2-bromophenyl)methanimine is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Propriétés
Formule moléculaire |
C18H20BrN3 |
|---|---|
Poids moléculaire |
358.3 g/mol |
Nom IUPAC |
N-(4-benzylpiperazin-1-yl)-1-(2-bromophenyl)methanimine |
InChI |
InChI=1S/C18H20BrN3/c19-18-9-5-4-8-17(18)14-20-22-12-10-21(11-13-22)15-16-6-2-1-3-7-16/h1-9,14H,10-13,15H2 |
Clé InChI |
HIKONUUVCMZDNT-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1CC2=CC=CC=C2)N=CC3=CC=CC=C3Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Quinolinecarboxylic acid, 1-cyclopropyl-7-[[2-(ethylaMino)ethyl]aMino]-6-fluoro-1,4-dihydro-4-oxo-](/img/structure/B14109053.png)
![N'-[(1Z)-1-(2-chlorophenyl)ethylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide](/img/structure/B14109055.png)
![2-Butyl-1-(3-ethoxy-4-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14109058.png)
![1-(3-chlorobenzyl)-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14109060.png)
![N-(4-hydroxycyclohexyl)-3-[2-[2-[2-[2-[2-[5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanamide;chloride](/img/structure/B14109068.png)

![3-[(4-chlorophenyl)methyl]-7-(morpholine-4-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B14109079.png)
![9-(4-ethoxyphenyl)-1,7-dimethyl-3-octyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14109081.png)
![9-(4-chlorophenyl)-3-[(4-fluorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14109086.png)
![N'-[(1Z)-1-(naphthalen-2-yl)ethylidene]furan-2-carbohydrazide](/img/structure/B14109100.png)
![3-Methyl-7-[(3-methylphenyl)methyl]-8-octylsulfanylpurine-2,6-dione](/img/structure/B14109120.png)
![9-(4-chlorophenyl)-3-[(4-fluorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14109126.png)
![N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide](/img/structure/B14109127.png)

